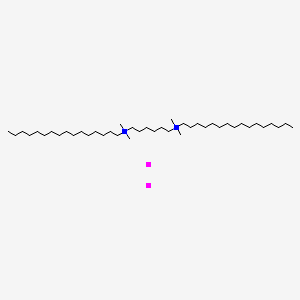
Hexamethylenebis(dimethylhexadecylammonium), diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebis(dimethylhexadecylammonium), diiodide is a quaternary ammonium compound known for its surfactant properties. It is used in various applications, including as a disinfectant and antiseptic. The compound is characterized by its long hydrophobic chains, which contribute to its ability to disrupt microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenebis(dimethylhexadecylammonium), diiodide typically involves the reaction of hexamethylene diamine with dimethylhexadecylamine in the presence of a suitable iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis(dimethylhexadecylammonium), diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.
Scientific Research Applications
Hexamethylenebis(dimethylhexadecylammonium), diiodide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use as a disinfectant and antiseptic in medical settings.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and other industrial products.
Mechanism of Action
The mechanism of action of Hexamethylenebis(dimethylhexadecylammonium), diiodide involves its interaction with microbial cell membranes. The long hydrophobic chains of the compound insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis. This action makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Hexamethylenebis(trimethylammonium) chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylhexadecylammonium chloride: A related compound with a shorter hydrophobic chain.
Uniqueness
Hexamethylenebis(dimethylhexadecylammonium), diiodide is unique due to its specific structure, which combines long hydrophobic chains with quaternary ammonium groups. This structure enhances its ability to disrupt microbial cell membranes, making it a potent antimicrobial agent compared to other similar compounds.
Properties
CAS No. |
30237-08-2 |
|---|---|
Molecular Formula |
C42H90I2N2 |
Molecular Weight |
877.0 g/mol |
IUPAC Name |
hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C42H90N2.2HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
OIGAUQAAFLKQBA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


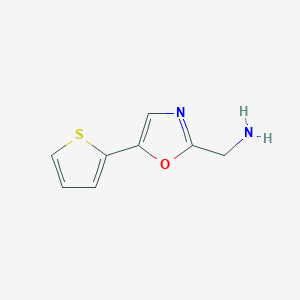

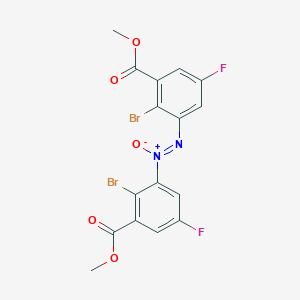
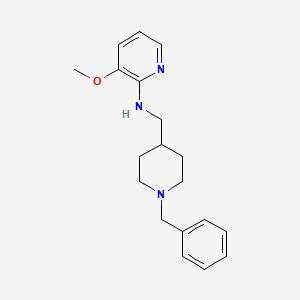
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
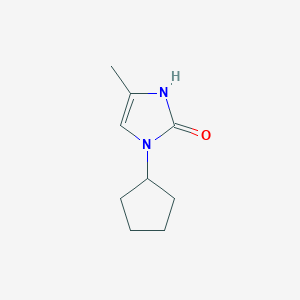
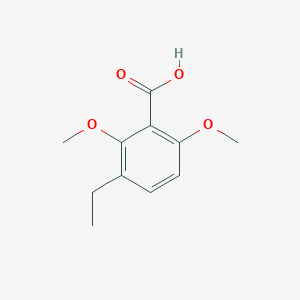
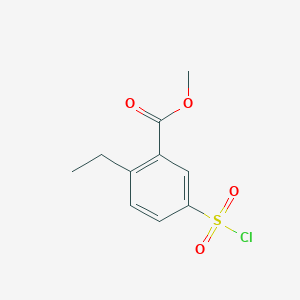
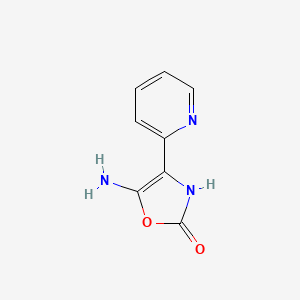
![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)
